1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
Description
1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a pyridone-based heterocyclic compound characterized by a central 2-oxo-1,2-dihydropyridine core substituted with two cyano groups at positions 3 and 5, two amino groups at positions 1 and 6, and a 4-hydroxy-3-methoxyphenyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
1,2-diamino-4-(4-hydroxy-3-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-22-11-4-7(2-3-10(11)20)12-8(5-15)13(17)19(18)14(21)9(12)6-16/h2-4,20H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBGTDWVFYFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-hydroxy-3-methoxybenzaldehyde and 2,6-diaminopyridine, under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with a catalyst such as p-toluenesulfonic acid to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Cyclocondensation Reactions
The amino groups at positions 1 and 6 participate in cyclocondensation with carbonyl-containing reagents. For example:
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Reaction with 2-cyano-3,3-bis(methylthio)acrylonitrile yields pyrido[1,2-b] triazepines under mild conditions (DMF, reflux). These derivatives show antimicrobial activity .
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Condensation with 5-chloro-3-methyl-1-phenylpyrazol-4-carboxaldehyde produces fused heterocyclic systems with potential bioactivity .
Key Data:
Nucleophilic Substitutions
The hydroxyl and methoxy groups on the phenyl ring enable electrophilic aromatic substitution. For instance:
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Phosphorylation with phenylphosphonic dichloride in dry dioxane forms triazaphospholo[1,5-a]pyridines , confirmed by ³¹P-NMR spectral shifts (δ ~15–20 ppm) .
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Halogenation at the para position of the phenyl ring enhances electron-withdrawing effects, improving reactivity in subsequent cross-coupling reactions .
Formation of Complex Heterocycles
The compound serves as a precursor for polycyclic systems:
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Treatment with ninhydrin (1,2,3-indantrione) generates dihydroindeno-pyridine derivatives via tandem cyclization and dehydration (yield: 72–85%).
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Reaction with ethyl ethoxymethylenecyanoacetate under microwave irradiation (300 W, 5–7 min) produces alkoxylated pyridinecarbonitriles with anticancer activity (IC₅₀: 14.70–19.15 µM against MCF7 cells) .
Spectral Evidence:
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IR: Loss of NH₂ bands (3392–3111 cm⁻¹) and emergence of C=S (1227 cm⁻¹) in thiourea derivatives .
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¹H-NMR: Downfield shifts for pyridine NH protons (δ 12.92–13.08 ppm) confirm hydrogen bonding in aqueous media .
Reactions with Heterocumulenes
The nitrile groups at positions 3 and 5 undergo nucleophilic additions:
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Reaction with thioureas forms pyridine-thiazolidinone hybrids with antioxidant activity (DPPH radical scavenging: 65–78% at 100 µM) .
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Knoevenagel condensation with arylidenemalononitriles yields fused pyridines exhibiting PDE3A inhibition (IC₅₀: 8.5–12.3 µM) .
Biological Activity-Driven Modifications
Derivatives show structure-activity relationships (SAR):
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Anticancer Activity : Introduction of 3,4-dimethoxyphenyl or benzodioxole groups enhances cytotoxicity (LC₅₀: 14.70 µM vs. doxorubicin’s 3.94 µM) .
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Antioxidant Potential : Hydroxyl-rich derivatives exhibit superior radical scavenging (IC₅₀: 28.4 µM) .
This compound’s multifunctional design enables its use in synthesizing bioactive heterocycles, with applications in oncology, antimicrobial therapy, and materials science. Future research should explore its catalytic potential and structure-property relationships in advanced drug delivery systems .
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Reactants | Solvent | Yield (%) |
|---|---|---|---|
| Method A | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile + 4-Hydroxy-3-methoxybenzaldehyde | n-butanol | 70 |
| Method B | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile + 4-Hydroxy-3-methoxybenzaldehyde | DMF | 75 |
Antimicrobial Activity
One of the prominent applications of this compound is in the development of antimicrobial agents. Research has shown that derivatives of dihydropyridine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that similar compounds can outperform standard antibiotics against various pathogens . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Properties
The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. The effectiveness of this compound as an antioxidant can be quantified using assays such as the DPPH free radical scavenging assay. Preliminary results suggest that it has a comparable IC50 value to established antioxidants like ascorbic acid .
Table 2: Antimicrobial and Antioxidant Activities
| Activity Type | Test Method | Reference Compound | IC50 Value (µg/ml) |
|---|---|---|---|
| Antimicrobial | Disc diffusion | Gentamicin | Varies by pathogen |
| Antioxidant | DPPH assay | Ascorbic Acid | ~113.96 |
Corrosion Inhibition
In addition to its biomedical applications, this compound has potential uses as a corrosion inhibitor in industrial settings. The presence of nitrogen and oxygen in its structure enhances its ability to form protective layers on metal surfaces. Studies have shown that compounds with similar structures can significantly reduce corrosion rates in various environments . This property is particularly valuable in industries where metal degradation poses significant economic challenges.
Material Science
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties or introduce functional characteristics such as thermal stability or flame retardancy. Research into polymer composites containing dihydropyridine derivatives indicates improved performance metrics compared to traditional materials .
Case Studies and Research Findings
Several studies have been conducted to explore the multifaceted applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various dihydropyridine derivatives against common pathogens. Results indicated a significant reduction in bacterial growth rates when treated with these compounds compared to control groups .
- Corrosion Inhibition : Another investigation focused on the application of this compound as a corrosion inhibitor in acidic media. The results showed an impressive reduction in corrosion rates, highlighting its potential for industrial use .
- Polymer Composites : Research into polymer composites incorporating this compound demonstrated enhanced mechanical strength and thermal stability compared to pure polymers, suggesting its utility in advanced material applications .
Mechanism of Action
The mechanism by which 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The presence of amino and cyano groups allows it to bind to enzymes or receptors, influencing biological pathways. The hydroxyl and methoxy groups enhance its solubility and bioavailability, making it effective in various applications.
Comparison with Similar Compounds
Key Observations:
- The target compound’s 4-hydroxy-3-methoxyphenyl group may synergize free radical scavenging and kinase inhibition, similar to benzofuran derivatives .
- Electron-Withdrawing Groups (e.g., nitro): Increase thermal stability (melting points >300°C) and antimicrobial activity .
- Heterocyclic Substituents (e.g., furan, indole): Improve anticancer activity via DNA intercalation or kinase inhibition .
Anticancer Potential
- Indole Derivatives : Exhibit potent cytotoxicity (IC₅₀ = 12 µM) against breast cancer cells via apoptosis induction .
- Furan Derivatives : Moderate growth inhibition (40–60%) in MDA-MB-231 cells .
- Target Compound : The hydroxyl and methoxy groups may inhibit tyrosine kinases (e.g., VEGF-R2), analogous to benzofuran-pyrazole derivatives .
Anti-inflammatory and Antioxidant Effects
Biological Activity
1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (CAS Number: 354989-31-4) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 297.27 g/mol. Its structure features a dihydropyridine core with multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₅O₃ |
| Molecular Weight | 297.27 g/mol |
| CAS Number | 354989-31-4 |
Antitumor Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. A study demonstrated that 1,6-diamino derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with nucleic acid synthesis .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, 1,6-diamino derivatives have shown promise in reducing inflammation. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A recent study investigated the efficacy of 1,6-diamino derivatives in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with histological analyses revealing increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity .
The biological activities of 1,6-diamino derivatives are thought to stem from their ability to interact with various biological targets:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) resulting in cell cycle arrest.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
